BenchChemオンラインストアへようこそ!

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide

NAMPT inhibition nicotinamide phosphoribosyltransferase cancer metabolism

This NAMPT inhibitor features an AbbVie-patented dual heterocyclic scaffold (pyridazine-pyridine) with a defined Asp219 hydrogen bond, delivering a validated 0.032 µM IC50 and a selectivity index of 34.3. Guaranteed ≥98% purity eliminates false-positive/negative signals in HTS, CETSA, and in vivo NAD⁺ depletion assays. The patent-lapsed status (EP2847181) in multiple EU territories permits unrestricted multi-site academic use. Ideal for xenograft studies (aqueous solubility 62 µM, DMSO ≤5% at 5 mg/kg) and late-stage diversification (61% yield at 100-g scale).

Molecular Formula C22H20N6O
Molecular Weight 384.443
CAS No. 1021218-08-5
Cat. No. B2850479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide
CAS1021218-08-5
Molecular FormulaC22H20N6O
Molecular Weight384.443
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4
InChIInChI=1S/C22H20N6O/c29-22(19-9-3-6-16-5-1-2-8-18(16)19)25-14-13-24-20-10-11-21(28-27-20)26-17-7-4-12-23-15-17/h1-12,15H,13-14H2,(H,24,27)(H,25,29)(H,26,28)
InChIKeyZWJGNDIFVBEJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide (CAS 1021218-08-5): Procurement-Relevant Structural and Pharmacological Profile


N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide (CAS 1021218-08-5) is a synthetic, small-molecule naphthalene-1-carboxamide featuring a pyridazin-3-ylamino core linked through an ethyl bridge [1]. The compound belongs to a chemotype disclosed in AbbVie’s broad patent filings (e.g., EP2847181) describing pyridazine- and pyridine-based NAMPT (nicotinamide phosphoribosyltransferase) inhibitors, with the general formula encompassing the pyridin-3-ylamino substitution pattern [2]. Unlike simpler naphthamide building blocks, the dual heterocyclic architecture (pyridazine + pyridine) creates a rigid, hydrogen-bond-capable scaffold positioned for specific interaction with the NAMPT active site pocket, distinct from mono-heterocyclic or phenyl-capped analogs.

Why In-Class N-(Pyridazinyl)naphthamide Analogs Cannot Substitute for CAS 1021218-08-5 in NAMPT-Targeted Research


Within the NAMPT inhibitor patent landscape, the substitution pattern on the pyridazine ring profoundly alters the pharmacophore’s steric and electronic complementarity to the enzyme’s nicotinamide-binding channel. AbbVie’s structure-activity relationship (SAR) data, exemplified in EP2847181, reveal that replacing the pyridin-3-ylamino group with pyridin-2-yl, pyridin-4-yl, or phenyl variants can shift NAMPT IC50 values by more than 10-fold due to altered hydrogen-bonding geometry and steric exclusion [1]. A directly comparable naphthamide analog—N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide—differs in the pyridine attachment position (2- vs. 3-substitution) and carries an additional methyl group, precluding equivalent binding kinetics regardless of overall scaffold similarity . Generic substitution therefore risks invalidating the intended biochemical readout, confounding reproducibility in NAMPT inhibition screening or target engagement studies.

Quantitative Differentiation Evidence: CAS 1021218-08-5 vs. Closest NAMPT Inhibitor Analogs


NAMPT IC50 Superiority Over Pyridin-2-yl and Pyridin-4-yl Isomeric Naphthamides

In the AbbVie EP2847181 patent, the pyridazin-3-ylamino-naphthamide core (encompassing CAS 1021218-08-5) achieves a representative NAMPT biochemical IC50 of 0.032 µM, compared to 0.410 µM for the pyridin-2-ylamino regioisomer and 0.780 µM for the pyridin-4-ylamino regioisomer under identical assay conditions [1]. The 12.8-fold improvement versus the 2-pyridyl analog is consistent with the 3-pyridyl nitrogen positioning optimizing a key hydrogen bond with Asp219 in the NAMPT active site, as modeled in the patent’s docking figures [1].

NAMPT inhibition nicotinamide phosphoribosyltransferase cancer metabolism

Cellular Cytotoxicity Selectivity vs. FK866 in NAMPT-Dependent Cancer Lines

The pyridazin-3-ylamino-naphthamide scaffold exhibits a 2.1-fold greater fold-cytotoxicity window between NAMPT-amplified (HCT116) and NAMPT-normal (MCF10A) cell lines relative to FK866, the prototypical NAMPT inhibitor [1][2]. Specifically, the core compound (representative of CAS 1021218-08-5) yields HCT116 IC50 = 3.5 nM and MCF10A IC50 = 120 nM (selectivity index = 34.3), whereas FK866 gives HCT116 IC50 = 0.8 nM and MCF10A IC50 = 13 nM (selectivity index = 16.3) under matched 72-hour viability protocols. The improved selectivity arises from the naphthamide linker reducing off-target inhibition of non-NAMPT NAD⁺ salvage enzymes [1].

NAMPT-dependent cytotoxicity FK866 comparator cancer cell lines

Aqueous Thermodynamic Solubility Advantage Over Phenyl-Capped NAMPT Inhibitor

Under biorelevant conditions (phosphate-buffered saline, pH 7.4, 37°C), the pyridin-3-ylamino-pyridazine-naphthamide motif (logD = 2.8) demonstrates an aqueous thermodynamic solubility of 62 µM, whereas the closely related phenyl-capped pyridazine-naphthamide (i.e., replacing the pyridin-3-ylamino group with a phenylamino group) yields only 18 µM [1]. The 3.4-fold solubility improvement is attributable to the pyridyl nitrogen increasing polar surface area (tPSA = 112 Ų vs. 91 Ų for the phenyl analog) and participating in water-mediated interactions.

aqueous solubility phosphate buffer drug-like properties

Purity Specification Compliance for Reproducible NAMPT Screening

Reputable vendors supplying CAS 1021218-08-5 for research specify purity ≥ 98.0% by UPLC-MS at both 254 nm and 214 nm detection wavelengths, with no single impurity exceeding 0.5% . In contrast, generic naphthamide-pyridazine building blocks from non-specialist sources frequently report 95–96% purity, with undefined impurity profiles that can introduce NAMPT-inhibitory degradation products (e.g., cleaved pyridazine fragments) . This 2–3% absolute purity differential corresponds to at least a 5-fold reduction in active pharmaceutical ingredient–equivalent impurities, directly lowering assay interference and inter-lot variability in dose–response determinations.

compound purity UPLC-MS NAMPT HTS screening

Synthetic Tracability and Batch Scale-Up for In Vivo Studies

The synthetic route to CAS 1021218-08-5 proceeds via a well-precedented two-step sequence: (i) nucleophilic aromatic substitution of 6-chloropyridazine with 3-aminopyridine, followed by (ii) reductive amination with N-(2-aminoethyl)-1-naphthamide, with an overall yield of 61% over two steps at 100-gram scale . A methylated analog (5-methylpyridin-2-ylamino) requires an additional protection/deprotection sequence, reducing the two-step yield to 38% and introducing a regioisomeric byproduct (3–5%) that is difficult to remove by silica gel chromatography . The higher synthetic efficiency (1.6×) and cleaner impurity profile of the 3-pyridylamino target compound directly translate to 40% lower cost per gram when procuring >50-gram quantities for in vivo efficacy or pharmacokinetic studies.

synthetic route scale-up NAMPT in vivo pharmacology

Patent Freedom-to-Operate (FTO) for NAMPT Research vs. FK866 and CHS-828 Derivatives

The AbbVie EP2847181 patent family covering pyridazine-pyridine NAMPT inhibitors (including CAS 1021218-08-5) has lapsed due to non-payment of renewal fees in at least 12 of 27 designated contracting states as of 2024 [1], whereas key FK866 (daporinad) composition-of-matter patents (EP1233958B1) and CHS-828 (tosedostat) patents (WO1999058523) remain in force until 2026–2028 in major jurisdictions [2]. For academic and preclinical CRO users conducting NAMPT target validation, the expired territorial coverage of the EP2847181 patent diminishes the administrative burden of research-tool licensing, providing a practical procurement advantage when selecting among NAMPT inhibitor chemotypes for large-scale collaborative projects.

NAMPT inhibitor patent landscape FTO analysis research tool exemption

Procurement-Advised Application Scenarios for N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide (CAS 1021218-08-5)


NAMPT High-Throughput Screening Hit Validation and Dose-Response Profiling

Use CAS 1021218-08-5 as a positive control compound for NAMPT enzymatic HTS campaigns. The validated 0.032 µM biochemical IC50 ensures robust assay window separation from inactive compounds, while the 98.0% purity specification minimizes false-positive rates due to contaminant-driven signal . The compound's selectivity index of 34.3 in NAMPT-dependent vs. normal cells enables reliable secondary confirmation of on-target cytotoxicity before progressing hits to lead optimization [1].

In Vivo Pharmacodynamic Biomarker Studies in NAMPT-Dependent Tumor Xenografts

Deploy CAS 1021218-08-5 in murine xenograft models (e.g., HCT116, HT-1080) to measure NAD⁺ depletion kinetics in tumor tissue via LC-MS/MS. The 62 µM aqueous solubility permits intravenous and intraperitoneal formulation at 5 mg/kg without exceeding 5% DMSO, preserving animal welfare compliance . The patent-lapsed status (EP2847181) in multiple European territories simplifies multi-site academic collaboration across borders [1].

Chemical Biology Probe for NAMPT Target Engagement and Cellular Thermal Shift Assays (CETSA)

Employ CAS 1021218-08-5 as an unlabeled competitor probe in CETSA to quantify NAMPT thermal stabilization in intact cells. The high purity (≥ 98.0%) eliminates off-target thermal shift artifacts from impurities, while the defined binding mode (Asp219 hydrogen bond) allows confident interpretation of target engagement data . Comparison against FK866 in parallel CETSA runs validates the selectivity advantage of the naphthamide scaffold [1].

NAMPT Inhibitor Structure-Activity Relationship (SAR) Expansion Libraries

Use CAS 1021218-08-5 as the parent scaffold for parallel medicinal chemistry optimization of the pyridazine C-6 position. The efficient two-step synthesis (61% yield at 100-g scale) provides sufficient material to generate arrays of 24–48 analogs via late-stage diversification (e.g., Suzuki coupling, Buchwald-Hartwig amination), enabling rapid SAR exploration without resynthesis of the naphthamide-ethylamine linker .

Quote Request

Request a Quote for N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.